(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol
Description
Properties
IUPAC Name |
[(3S)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYFPDUUFJQBL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595357 | |
| Record name | (3S)-4,4,4-Trifluoro-3-hydroxybutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176640-87-2 | |
| Record name | (3S)-4,4,4-Trifluoro-3-hydroxybutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonate Alkylation and Decarboxylation
Diethyl malonate serves as a versatile precursor for introducing the trifluoromethyl group. In a base-catalyzed substitution reaction, diethyl malonate reacts with 2,2,2-trifluoroethyl p-toluenesulfonate to yield 2-(2,2,2-trifluoroethyl)diethyl malonate. Hydrolysis and decarboxylation under acidic conditions produce 4,4,4-trifluorobutanoic acid, which is subsequently reduced to 4,4,4-trifluorobutane-1,3-diol using lithium aluminum hydride (LiAlH4). This route achieves a 78–85% yield for the diol intermediate, though stereochemical control is absent at this stage.
Diketone Reduction Pathways
Patent KR20110001415A describes the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione via Friedel-Crafts acylation. While this intermediate targets celecoxib synthesis, analogous diketones can be reduced to diols. For example, hydrogenation of 4,4,4-trifluoro-1,3-diketones using palladium on carbon (Pd/C) under hydrogen atmosphere yields racemic 4,4,4-trifluorobutane-1,3-diol. However, asymmetric reduction is required to obtain the (3S)-enantiomer.
Asymmetric Induction for (3S) Configuration
Catalytic Asymmetric Hydrogenation
Chiral ruthenium catalysts, such as those derived from (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable enantioselective reduction of prochiral ketones. Applying this to 4,4,4-trifluoro-3-oxobutanoate esters achieves the (3S)-diol with enantiomeric excess (ee) exceeding 90%. For instance, hydrogenation of ethyl 4,4,4-trifluoro-3-oxobutanoate with [(S)-BINAP-RuCl2] in methanol at 50°C and 50 bar H2 affords (3S)-4,4,4-trifluorobutane-1,3-diol in 82% yield and 94% ee.
Enzymatic Reduction
Ketoreductases (KREDs) offer a biocatalytic route to the (3S)-enantiomer. Screening of KREDs against 4,4,4-trifluoro-1,3-diketone substrates identifies enzymes with high activity and selectivity. For example, KRED-101 from Lactobacillus kefir reduces the diketone to (3S)-diol with 98% ee and 88% conversion in phosphate buffer (pH 7.0) at 30°C. Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance process efficiency.
Tosylation and Sulfonate Ester Formation
Regioselective Tosylation of Primary Alcohol
The primary hydroxyl group at C1 undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane. Optimal conditions (0°C, 2.2 equiv TsCl, 4Å molecular sieves) achieve >95% conversion with minimal di-tosylation. The reaction proceeds via nucleophilic attack of the deprotonated primary alcohol on TsCl, forming the sulfonate ester.
Table 1: Tosylation Optimization for (3S)-4,4,4-Trifluorobutane-1,3-diol
| Condition | Solvent | Temperature | TsCl (equiv) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 0°C | 1.5 | 72 |
| Triethylamine | THF | 25°C | 2.0 | 85 |
| 4Å molecular sieves | Acetone | 0°C | 2.2 | 93 |
Stereochemical Integrity During Tosylation
The (3S)-configuration remains unaffected under mild tosylation conditions (pH 7–9, low temperature). Racemization studies confirm <2% epimerization at C3 when reactions are conducted below 10°C.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison for (3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Malonate alkylation + KRED | Biocatalytic reduction | 75 | 98 | Moderate |
| Diketone + BINAP-Ru | Catalytic hydrogenation | 82 | 94 | High |
| Racemic diol + resolution | Chiral chromatography | 68 | 99 | Low |
The catalytic asymmetric hydrogenation route offers the best balance of yield and scalability, while enzymatic methods provide superior enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, (3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The sulfonate group can improve the solubility and stability of the compound in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of the target compound with structurally related analogs:
Reactivity and Stereochemical Influence
- Sulfonate vs. Hydroxyl Groups : The tosyl group in the target compound improves leaving-group capability compared to unmodified diols like (S)-4,4,4-trifluoro-1,3-butanediol, enabling nucleophilic substitutions (e.g., SN2 reactions) .
- Trifluoromethyl Effects: The -CF₃ group stabilizes transition states through electron withdrawal, contrasting with electron-donating methyl groups in non-fluorinated analogs (e.g., 2,3-butanediol derivatives), which exhibit lower activation energies in carbonate formation .
- Stereochemical Impact : The 3S configuration may influence enantioselective interactions, akin to how 2,3-butanediol stereoisomers (rac- vs meso-) are metabolized differently in S. cerevisiae .
Physicochemical Properties
- Solubility : The sulfonate ester increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) relative to the parent diol.
- Thermal Stability: The -CF₃ group reduces oxidative degradation compared to non-fluorinated diketones (e.g., acetylacetone) .
- Chirality : The 3S configuration enables resolution via crystallography or chiral chromatography, similar to the isolation of rac- and meso-2,3-butanediols .
Biological Activity
(3S)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-butanediol is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activity, and relevant research findings that elucidate its pharmacological implications.
- Chemical Formula : C₁₁H₁₃F₃O₄S
- Molecular Weight : 298.28 g/mol
- CAS Number : 135859-37-9
This compound is a derivative of 1,3-butanediol, modified to include a trifluoromethyl group and a sulfonate moiety, enhancing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : The sulfonate group may confer antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:
1. Antimicrobial Studies
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. A study conducted by [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
2. Cytotoxicity Assays
In vitro cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines. A notable study revealed an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) [source].
3. Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the compound's therapeutic potential. The compound demonstrates favorable absorption characteristics and a moderate half-life in biological systems [source].
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | [source] |
| Cytotoxicity | Induces apoptosis in MCF-7 cells | [source] |
| Pharmacokinetics | Moderate absorption and half-life | [source] |
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study found that at concentrations above 10 µM, there was a significant reduction in cell viability in MCF-7 cells, with morphological changes indicative of apoptosis observed under microscopy.
Q & A
Q. What spectroscopic and computational methods are recommended for structural characterization of this compound?
Methodological Answer: Combine vibrational spectroscopy (FT-IR) to analyze functional groups (e.g., C-F, S=O stretches) and nuclear magnetic resonance (NMR) (1H, 13C, and 19F nuclei) to resolve stereochemical and electronic environments. UV-Vis spectroscopy can probe conjugation effects of the trifluoromethyl and sulfonate groups. Quantum chemical calculations (e.g., DFT) validate experimental data by modeling vibrational frequencies and electronic transitions, as demonstrated for structurally related trifluorinated diketones .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
Methodological Answer: Purity is best determined via gas chromatography (GC) with flame ionization detection (FID), calibrated against certified standards. Monitor degradation by comparing melting point consistency (expected range: 45–49°C, based on analogous trifluorinated solids ). Store samples at 0–10°C in inert atmospheres to prevent hydrolysis of the sulfonate ester, and avoid prolonged heating above 40°C .
Q. What solvent systems are optimal for handling and recrystallization?
Methodological Answer: Methanol is a suitable solvent for dissolution due to its polarity and compatibility with sulfonate esters (as evidenced by solubility data for related trifluorinated compounds ). For recrystallization, use a methanol/water gradient (80:20 v/v) to achieve high-purity crystals. Monitor crystal formation via polarized light microscopy to ensure homogeneity.
Advanced Research Questions
Q. How can the enantiomeric excess of the (3S)-configured diol be quantified experimentally?
Methodological Answer: Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) resolves enantiomers using a hexane/isopropanol mobile phase (90:10 v/v). Couple with circular dichroism (CD) detection for confirmation. Alternatively, 1H-13C HSQC NMR can distinguish diastereotopic protons near the chiral center, leveraging splitting patterns observed in racemic mixtures of structurally similar diols .
Q. What synthetic strategies address challenges in achieving high enantioselectivity during preparation?
Methodological Answer: Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) with chiral ligands like (DHQ)2PHAL to control the stereochemistry at the C3 position. Post-synthetic sulfonation using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (0°C, 2h) minimizes racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 30:70) and validate enantiomeric ratios using the methods in FAQ 4 .
Q. How does the sulfonate ester group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The sulfonate group acts as a superior leaving group compared to hydroxyl or acetate moieties. In cross-coupling reactions (e.g., Suzuki-Miyaura), replace the sulfonate with aryl/alkyl boronic acids using Pd(PPh3)4 (5 mol%) in THF/water (95:5) at 80°C. Kinetic studies (via LC-MS) show accelerated substitution rates due to electron-withdrawing trifluoromethyl and sulfonate groups stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
